1-(4-methoxyphenyl)-5-oxo-N-(5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide 1-(4-methoxyphenyl)-5-oxo-N-(5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 894047-41-7
VCID: VC11911558
InChI: InChI=1S/C20H23N5O4S2/c1-29-15-6-4-14(5-7-15)25-11-13(10-16(25)26)18(28)21-19-22-23-20(31-19)30-12-17(27)24-8-2-3-9-24/h4-7,13H,2-3,8-12H2,1H3,(H,21,22,28)
SMILES: COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=NN=C(S3)SCC(=O)N4CCCC4
Molecular Formula: C20H23N5O4S2
Molecular Weight: 461.6 g/mol

1-(4-methoxyphenyl)-5-oxo-N-(5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide

CAS No.: 894047-41-7

Cat. No.: VC11911558

Molecular Formula: C20H23N5O4S2

Molecular Weight: 461.6 g/mol

* For research use only. Not for human or veterinary use.

1-(4-methoxyphenyl)-5-oxo-N-(5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide - 894047-41-7

Specification

CAS No. 894047-41-7
Molecular Formula C20H23N5O4S2
Molecular Weight 461.6 g/mol
IUPAC Name 1-(4-methoxyphenyl)-5-oxo-N-[5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide
Standard InChI InChI=1S/C20H23N5O4S2/c1-29-15-6-4-14(5-7-15)25-11-13(10-16(25)26)18(28)21-19-22-23-20(31-19)30-12-17(27)24-8-2-3-9-24/h4-7,13H,2-3,8-12H2,1H3,(H,21,22,28)
Standard InChI Key GRXMEMMQIKJISI-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=NN=C(S3)SCC(=O)N4CCCC4
Canonical SMILES COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=NN=C(S3)SCC(=O)N4CCCC4

Introduction

Structural Overview

The compound is characterized by the following key features:

  • Core Structure: A pyrrolidine ring substituted with a methoxyphenyl group at position 1 and a keto group at position 5.

  • Thiadiazole Moiety: The thiadiazole ring is functionalized with a sulfanyl group and linked to a pyrrolidinone derivative.

  • Functional Groups:

    • Methoxy (-OCH₃) group on the phenyl ring.

    • Sulfanyl (-S-) group connecting the thiadiazole and pyrrolidine units.

    • Amide (-CONH-) linkage between the pyrrolidine and thiadiazole rings.

This intricate structure suggests potential for diverse biological interactions due to its heteroatoms (N, O, S) and conjugated systems.

Synthesis Pathway

The synthesis of such compounds typically involves:

  • Formation of the Thiadiazole Ring: This step often uses thiourea derivatives or hydrazine hydrate with carbon disulfide under basic conditions.

  • Functionalization with Sulfanyl Groups: Incorporating sulfanyl linkages requires thiol-based reagents or sulfur donors in nucleophilic substitution reactions.

  • Amide Bond Formation: The coupling of the thiadiazole derivative with a carboxylic acid or activated ester of the pyrrolidine moiety using coupling agents like EDCI or DCC.

A general reaction scheme for similar compounds involves two stages:

  • Cyclization reactions to form the heterocyclic core.

  • Functionalization through nucleophilic additions or substitutions.

Characterization Techniques

To confirm the structure and purity of the compound, the following analytical methods are commonly employed:

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Identifies proton environments (e.g., aromatic protons from the phenyl group, methylene protons in pyrrolidine).

    • ¹³C NMR: Confirms carbon skeletons (e.g., carbonyl carbons in amide and keto groups).

  • Mass Spectrometry (MS):

    • Determines molecular weight and fragmentation patterns.

  • Infrared Spectroscopy (IR):

    • Detects functional groups (e.g., C=O stretches for keto and amide groups).

  • Elemental Analysis:

    • Verifies the compound's empirical formula.

  • X-Ray Crystallography (if applicable):

    • Provides detailed three-dimensional structural information.

Potential Biological Activities

Compounds containing similar structural motifs have been associated with various pharmacological activities:

  • Anti-inflammatory Properties:

    • Molecular docking studies suggest interactions with enzymes like 5-lipoxygenase (5-LOX), which mediate inflammation .

  • Antimicrobial Activity:

    • Thiadiazole derivatives are known for their efficacy against bacterial and fungal strains due to their ability to disrupt microbial cell functions .

  • Anticancer Potential:

    • The sulfanyl-thiadiazole linkage may induce apoptosis in cancer cells by targeting metabolic pathways .

Comparative Data Table

FeatureDescription
Molecular FormulaC₁₇H₂₂N₄O₄S₂
Molecular Weight~410 g/mol
Key Functional GroupsMethoxyphenyl, amide, keto, sulfanyl-thiadiazole
Analytical TechniquesNMR (¹H & ¹³C), MS, IR, elemental analysis
Biological TargetEnzymes like 5-lipoxygenase; microbial cell membranes; cancer cell pathways
Reported ApplicationsAnti-inflammatory agents; antimicrobial drugs; anticancer therapies

Research Implications

The unique combination of functional groups in this compound makes it a promising candidate for further research into medicinal chemistry. Its structural complexity allows for targeted drug design through structure-based optimization.

Future studies should focus on:

  • In Vitro Bioassays: To confirm predicted activities against specific biological targets.

  • Toxicological Studies: To assess safety profiles.

  • Structure-Activity Relationship (SAR) Analysis: To identify key structural features contributing to activity.

By leveraging computational modeling alongside experimental data, researchers can explore its full therapeutic potential.

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